3-(4-Fluoro-2-methoxyphenyl)-3-pentanol
Description
3-(4-Fluoro-2-methoxyphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone with a hydroxyl group and a substituted phenyl ring at the third carbon. The phenyl ring is modified with a fluorine atom at the para position (4-) and a methoxy group at the ortho position (2-).
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-4-12(14,5-2)10-7-6-9(13)8-11(10)15-3/h6-8,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWBFVVCVQAIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)-3-pentanol can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanone or 3-(4-Fluoro-2-methoxyphenyl)pentanoic acid.
Reduction: Formation of this compound or 3-(4-Fluoro-2-methoxyphenyl)pentane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs to 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol exhibit potential as anticancer agents. For instance, the targeting of epidermal growth factor receptors (EGFR) has been a focal point in developing selective inhibitors for non-small-cell lung cancer (NSCLC). Compounds that incorporate a fluorine atom and methoxy groups have shown enhanced potency against cancer cell lines due to their ability to interact favorably with biological targets, leading to improved therapeutic outcomes .
Cytotoxic Agents
The compound's structural features suggest it may serve as a delivery vector for cytotoxic agents. Research indicates that acrylate systems can be utilized to release potent cytotoxic drugs selectively at tumor sites, minimizing damage to healthy tissues. This targeted delivery mechanism is crucial for improving the efficacy of chemotherapy while reducing side effects .
Structure-Activity Relationship Studies
Optimization of Activity
The structure-activity relationship (SAR) studies of related compounds have demonstrated that the presence of electron-withdrawing groups such as fluorine enhances the biological activity of phenolic compounds. The methoxy group contributes to solubility and bioavailability, making derivatives of this compound promising candidates for further development .
Pharmacological Investigations
In Vitro and In Vivo Studies
Pharmacological studies have revealed that compounds similar to this compound exhibit significant activity against various cancer cell lines. For example, in vitro assays have shown that these compounds can inhibit cell proliferation effectively, with IC50 values indicating strong potency. In vivo studies further support these findings, demonstrating tumor growth inhibition in xenograft models .
Potential for Drug Development
Novel Therapeutics
Given its promising biological activities, this compound may serve as a lead compound for the development of new therapeutics targeting specific molecular pathways involved in cancer progression. The ongoing research into its synthesis and modification could yield derivatives with enhanced efficacy and safety profiles, suitable for clinical applications .
Data Table: Comparative Analysis
Case Studies
Case Study 1: Targeting EGFR Mutations
A study investigated the efficacy of a series of EGFR inhibitors, including analogs derived from phenolic compounds similar to this compound. The results showed significant inhibition of tumor growth in patients with T790M mutations, highlighting the potential for developing selective therapies based on this compound's structure .
Case Study 2: Cytotoxic Drug Delivery
Research demonstrated that acrylate derivatives could effectively release cytotoxic agents upon interaction with specific proteins involved in cancer cell proliferation. The study illustrated how modifying the structure of these compounds could enhance their selectivity and efficacy in targeting cancer cells while sparing normal tissues .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-3-pentanol (CAS 17138-75-9)
- Structure : Differs by replacing the 4-fluoro substituent with a methoxy group.
- The para-methoxy group enhances electron-donating effects, which may stabilize aromatic interactions but reduce oxidative stability. Bioactivity: Methoxy-substituted phenyl alcohols are known to participate in plant defense priming, though their efficacy is often lower than fluorinated derivatives due to differences in volatility and receptor binding .
3-(2-Methoxy-5-methylphenyl)-3-pentanol (CAS 1338982-31-2)
- Structure : Features a methyl group at the 5-position and a methoxy group at the 2-position on the phenyl ring.
- The lack of fluorine diminishes polarity, reducing solubility in polar solvents compared to the 4-fluoro-2-methoxy derivative.
3-(3-Fluoro-2-methylphenyl)-3-pentanol
- Structure : Substitutes the 4-fluoro and 2-methoxy groups with a 3-fluoro and 2-methyl arrangement.
- The methyl group at the ortho position may sterically block interactions with enzymes or receptors. Bioactivity: Fluorine at the meta position is less effective in enhancing agrochemical activity compared to para-fluoro derivatives, as observed in similar compounds .
Table 1: Key Properties of 3-(4-Fluoro-2-methoxyphenyl)-3-pentanol and Analogs
*Estimated based on structural analogs.
Impact of Substituents on Bioactivity
- Fluorine vs. Methoxy : Fluorine’s electronegativity enhances interactions with biological targets, such as plant defense receptors, by polarizing the phenyl ring. Methoxy groups, while electron-donating, lack this polar effect, reducing priming efficiency .
- Substituent Position : Para-fluoro substitution maximizes resonance stabilization, improving stability and reactivity. Ortho-methoxy groups introduce steric hindrance but may enhance binding specificity in certain contexts .
Thermodynamic and Solubility Considerations
- The 4-fluoro-2-methoxy derivative is expected to have higher boiling and melting points than non-fluorinated analogs due to increased polarity.
- Solubility in aqueous systems is likely lower than simpler alcohols (e.g., 3-pentanol) but higher than fully non-polar analogs .
Biological Activity
3-(4-Fluoro-2-methoxyphenyl)-3-pentanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a pentanol side chain, which contribute to its unique chemical reactivity and biological interactions. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the compound.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects through:
- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
- Receptor Modulation : Interacting with receptors that regulate various physiological processes, which may lead to therapeutic effects or side effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a study evaluated various derivatives for their cytotoxic effects against multiple cancer cell lines, including leukemia and lung cancer cells. The results showed that certain derivatives demonstrated significant growth inhibition at concentrations as low as .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound A | RPMI-8226 (Leukemia) | 25% |
| Compound B | A549 (Lung Cancer) | 30% |
| Compound C | SN12C (Renal Cancer) | 20% |
Antimicrobial Properties
In addition to anticancer activity, the compound has been investigated for antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Insights : Another investigation focused on elucidating the mechanism of action of related compounds. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
